3,4-Dibromo-1-{[ethoxy(propylsulfanyl)phosphorothioyl]oxy}-1H-pyrazole
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Overview
Description
3,4-Dibromo-1-{[ethoxy(propylsulfanyl)phosphorothioyl]oxy}-1H-pyrazole is a complex organic compound characterized by its unique pyrazole ring structure Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-1-{[ethoxy(propylsulfanyl)phosphorothioyl]oxy}-1H-pyrazole typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper complexes to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include automated control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3,4-Dibromo-1-{[ethoxy(propylsulfanyl)phosphorothioyl]oxy}-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen or other substituents.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Alkyl halides, aryl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted pyrazoles with different functional groups.
Scientific Research Applications
3,4-Dibromo-1-{[ethoxy(propylsulfanyl)phosphorothioyl]oxy}-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or antifungal agent due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties, such as flame retardants or corrosion inhibitors
Mechanism of Action
The mechanism of action of 3,4-Dibromo-1-{[ethoxy(propylsulfanyl)phosphorothioyl]oxy}-1H-pyrazole involves its interaction with specific molecular targets and pathways. The bromine atoms and phosphorothioyl group can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3,4-Dibromo-1H-pyrazole: Lacks the ethoxy(propylsulfanyl)phosphorothioyl group, making it less versatile in certain applications.
3,5-Dibromo-1H-pyrazole: Similar structure but different bromine atom positions, leading to different reactivity and applications.
1-Ethoxy-3,4-dibromo-1H-pyrazole: Contains an ethoxy group but lacks the propylsulfanyl and phosphorothioyl groups, affecting its chemical properties
Uniqueness
3,4-Dibromo-1-{[ethoxy(propylsulfanyl)phosphorothioyl]oxy}-1H-pyrazole is unique due to its combination of bromine atoms and the ethoxy(propylsulfanyl)phosphorothioyl group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
CAS No. |
88064-12-4 |
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Molecular Formula |
C8H13Br2N2O2PS2 |
Molecular Weight |
424.1 g/mol |
IUPAC Name |
(3,4-dibromopyrazol-1-yl)oxy-ethoxy-propylsulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H13Br2N2O2PS2/c1-3-5-17-15(16,13-4-2)14-12-6-7(9)8(10)11-12/h6H,3-5H2,1-2H3 |
InChI Key |
UYRRGJSAHILTFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCSP(=S)(OCC)ON1C=C(C(=N1)Br)Br |
Origin of Product |
United States |
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